3-(4,5-Dihydro-4,4-diméthyloxazol-2-YL)benzèneamine

Vue d'ensemble

Description

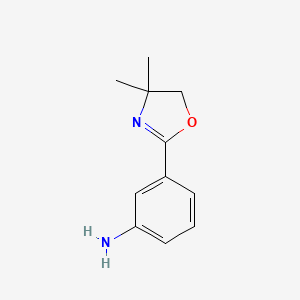

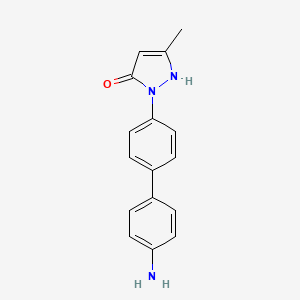

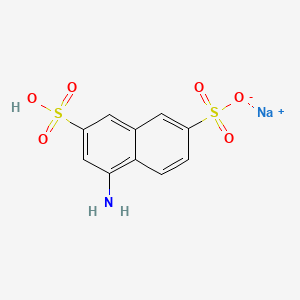

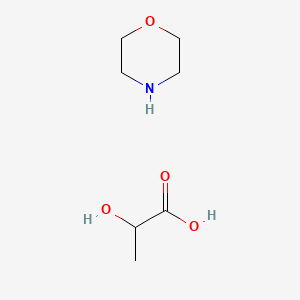

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a white to yellow solid with a molecular weight of 190.24 g/mol . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

- Formation de sel d'ester-ammonium: La 4,4-diméthyl-2-phényl-2-oxazoline peut être utilisée dans la synthèse d'un sel d'ester-ammonium en brisant le cycle oxazoline . Les chercheurs utilisent souvent ce composé comme un bloc de construction polyvalent en synthèse organique.

- Essais de chimio-sensibilité: La réduction pH-dépendante du bromure de 3-(4,5-diméthylthiazol-2-yl)-2,5-diphényltétrazolium (MTT) en formazan peut estimer le nombre de cellules. Un contrôle approprié du MTT et du pH permet aux chercheurs d'évaluer la chimio-sensibilité, ce qui corréle bien avec les essais clonogéniques . Cette application est précieuse dans la recherche sur le cancer et le développement de médicaments.

Synthèse chimique et chimie organique

Essais de viabilité cellulaire

Mécanisme D'action

The exact mechanism of action of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is not fully understood. However, it is believed that 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine exerts its biological activities by interacting with specific molecular targets in cells. For example, 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis.

Biochemical and Physiological Effects:

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine can inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cells. In vivo studies have shown that 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine can reduce tumor growth in animal models and improve cognitive function in mice.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined structure, which makes it ideal for structure-activity relationship studies. 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is also fluorescent, which makes it useful for imaging applications. However, 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine has some limitations as well. It is relatively unstable and can decompose over time, which can affect its biological activities. 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is also toxic at high concentrations, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine. One area of research is the development of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine-based fluorescent probes for the detection of specific biomolecules in cells. Another area of research is the synthesis of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine derivatives with improved biological activities and stability. 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine-based materials with specific functional properties can also be developed. Finally, the mechanism of action of 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine can be further elucidated to understand its biological activities in more detail.

Conclusion:

In conclusion, 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(4,5-Dihydro-4,4-dimethyloxazol-2-YL)benzenamine can lead to the development of novel tools and materials with important applications in medicine, material science, and environmental science.

Safety and Hazards

Propriétés

IUPAC Name |

3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLDNHHZQFINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702138 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913731-10-9 | |

| Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Methoxysulfonyl)peroxy]-1,2,2,4,5,5-hexamethyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B1505067.png)